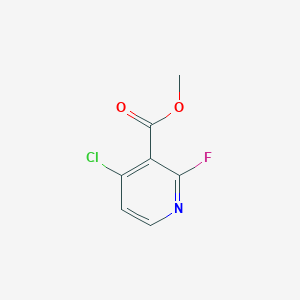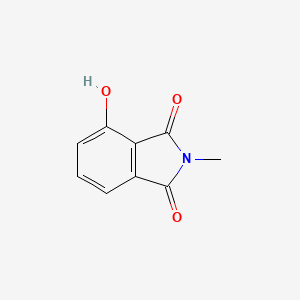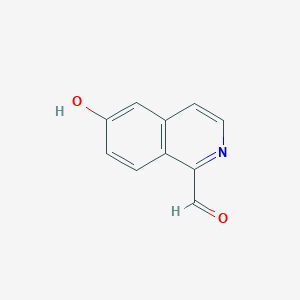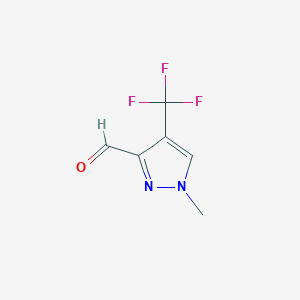![molecular formula C12H8N4O2 B12953130 2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12953130.png)
2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines a benzimidazole core with a nitropyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both nitro and imidazole groups in its structure suggests it may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-3-nitropyridine and o-phenylenediamine.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine with o-phenylenediamine to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the benzimidazole ring. This step is typically carried out under acidic conditions.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The imidazole ring can bind to metal ions or enzymes, affecting their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
2-(4-Nitropyridin-2-yl)-1H-imidazole: Similar structure but lacks the benzo ring.
2-(4-Nitropyridin-2-yl)-1H-benzimidazole: Similar structure but with different substitution patterns.
2-(4-Nitropyridin-2-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an imidazole ring.
Uniqueness
2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole is unique due to the combination of a benzimidazole core with a nitropyridine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C12H8N4O2 |
|---|---|
分子量 |
240.22 g/mol |
IUPAC 名称 |
2-(4-nitropyridin-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)8-5-6-13-11(7-8)12-14-9-3-1-2-4-10(9)15-12/h1-7H,(H,14,15) |
InChI 键 |
XNGNRGNLGNPEIN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC=CC(=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(5-Methoxybenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12953068.png)


![tert-Butyl (S)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12953088.png)
![Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine](/img/structure/B12953105.png)

![[2,3'-Bipyridine]-5,6'-diamine](/img/structure/B12953138.png)



